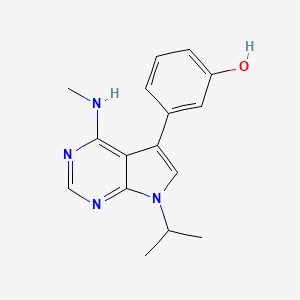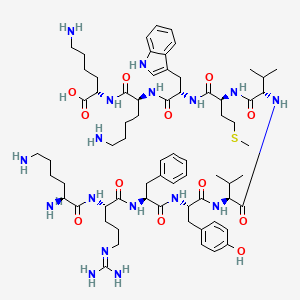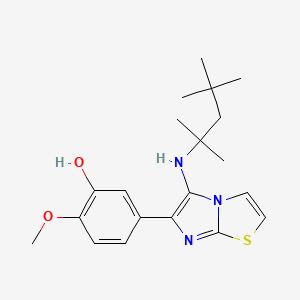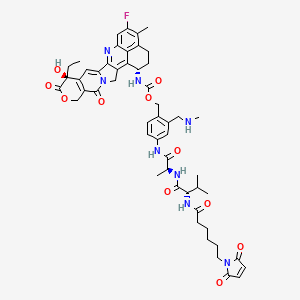
Emtricitabine triphosphate (tetrasodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emtricitabine triphosphate (tetrasodium salt) is the tetrasodium salt form of Emtricitabine triphosphate, which is a phosphorylated anabolite of Emtricitabine. Emtricitabine is a nucleoside reverse transcriptase inhibitor that targets HIV and HBV . This compound is primarily used in scientific research and has significant applications in the field of antiviral therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine triphosphate (tetrasodium salt) involves the phosphorylation of Emtricitabine. The process typically includes the use of phosphorylating agents under controlled conditions to achieve the desired triphosphate form. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the stability and purity of the product .
Industrial Production Methods: Industrial production of Emtricitabine triphosphate (tetrasodium salt) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain high purity and yield .
化学反応の分析
Types of Reactions: Emtricitabine triphosphate (tetrasodium salt) primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving Emtricitabine triphosphate (tetrasodium salt) include phosphorylating agents, solvents like water or organic solvents, and catalysts that facilitate the reaction. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major product formed from the phosphorylation of Emtricitabine is Emtricitabine triphosphate. In substitution reactions, the products vary depending on the substituent introduced .
科学的研究の応用
Emtricitabine triphosphate (tetrasodium salt) has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the mechanisms of HIV and HBV inhibition. In medicinal chemistry, it serves as a model compound for developing new antiviral agents. Its role in inhibiting reverse transcriptase makes it a valuable compound in the study of viral replication and drug resistance .
作用機序
Emtricitabine triphosphate (tetrasodium salt) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and HBV. As a cytidine analog, it competes with deoxycytidine triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further viral replication . This mechanism is crucial in reducing viral load and managing HIV and HBV infections.
類似化合物との比較
Similar Compounds:
- Lamivudine
- Tenofovir disoproxil fumarate
- Zidovudine
Uniqueness: Emtricitabine triphosphate (tetrasodium salt) is unique due to its high specificity and potency in inhibiting reverse transcriptase. Compared to similar compounds like Lamivudine and Tenofovir, Emtricitabine has a longer half-life and better bioavailability, making it a preferred choice in combination therapies for HIV and HBV .
特性
分子式 |
C8H9FN3Na4O12P3S |
|---|---|
分子量 |
575.12 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1 |
InChIキー |
UVCVKFWKKXBGTF-YPNYOHIOSA-J |
異性体SMILES |
C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)






![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
